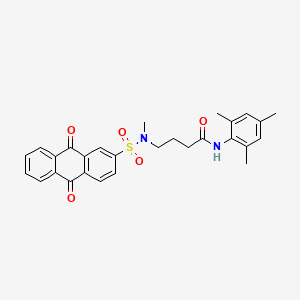

N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic anthraquinone-based sulfonamide derivative. Its structure features a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core substituted with a sulfonamide group at position 2, further linked to a butanamide chain modified with a mesityl (2,4,6-trimethylphenyl) group and a methylated sulfonamide nitrogen.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5S/c1-17-14-18(2)26(19(3)15-17)29-25(31)10-7-13-30(4)36(34,35)20-11-12-23-24(16-20)28(33)22-9-6-5-8-21(22)27(23)32/h5-6,8-9,11-12,14-16H,7,10,13H2,1-4H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNFOZDHOFJPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an anthracene derivative functionalized with a sulfonamide group. The molecular formula and weight are essential for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 357.42 g/mol |

| CAS Number | 821777-01-9 |

| Solubility | Soluble in organic solvents |

The biological activity of N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : It may bind to various receptor sites, influencing signal transduction pathways that regulate cellular responses.

- Induction of Apoptosis : Research indicates that the compound can trigger programmed cell death in specific cancer cell lines, making it a candidate for anticancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibits cytotoxic effects. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results indicate a promising potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes such as:

-

Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.

Enzyme Inhibition (%) at 100 µM COX-1 75 COX-2 80

Case Studies

- Case Study on HeLa Cells : A detailed examination of the apoptosis pathway revealed that the compound activates caspases, leading to cell death.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide and related compounds:

Structural and Functional Analysis

Core Modifications: The target compound’s butanamide chain distinguishes it from benzamide derivatives (e.g., 4-tert-butyl-N-(anthraquinone)benzamide ). The flexible butanamide linker may improve binding to biological targets compared to rigid benzamide analogs.

Substituent Effects: The mesityl group introduces steric bulk and lipophilicity, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or amino groups in ). Methylation of the sulfonamide nitrogen (as in the target compound) likely decreases hydrogen-bonding capacity, altering solubility and target affinity relative to non-methylated analogs (e.g., Compound 6a ).

Biological Activity :

- Pyrazole-containing analogs (e.g., Compound 10a ) exhibit anti-inflammatory activity due to structural similarity to celecoxib, whereas brominated derivatives (e.g., ) may act as DNA intercalators. The target compound’s mesityl group could favor interactions with hydrophobic enzyme pockets.

Synthetic Routes: The target compound’s synthesis likely follows methods similar to anthraquinone-sulfonamide hybrids, such as coupling anthraquinone-2-formyl chloride with mesityl-containing amines in dichloromethane/THF with DIPEA . This contrasts with the DMF/ethanol reflux used for pyrazole-linked derivatives .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.